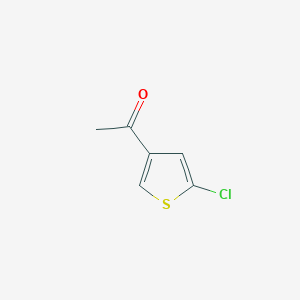

3-乙酰基-5-氯噻吩

描述

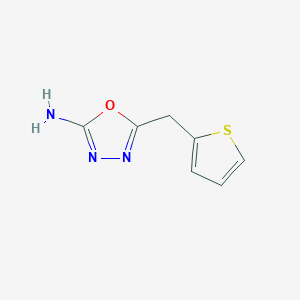

The compound 3-Acetyl-5-chlorothiophene has not been directly studied in the provided papers. However, related thiophene derivatives have been synthesized and characterized, which can provide insights into the chemical behavior and properties that might be expected for 3-Acetyl-5-chlorothiophene. For instance, a novel thiophene-containing compound with cytotoxic properties was synthesized and characterized using various spectroscopic methods and X-ray crystallography . Another study involved the acetylation of a thiophene derivative, which resulted in the synthesis of various substituted thiophenes . Additionally, a triazole-thione derivative was synthesized, and its crystal structure was determined, highlighting the versatility of thiophene derivatives in forming stable crystal structures with potential for intermolecular interactions .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves multi-step reactions with careful selection of reagents and conditions. For example, the synthesis of a thiophene-containing compound described in one study involved the reaction of malononitrile with carbon disulfide in the presence of potassium carbonate, followed by a reaction with chloroacetone and cyclization . In another study, acetylation was performed using acetyl chloride with tin(IV) chloride or acetic anhydride with phosphoric acid to yield acetylated thiophene derivatives . These methods demonstrate the reactivity of thiophene compounds and the potential approaches that could be applied to synthesize 3-Acetyl-5-chlorothiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often stabilized by intramolecular interactions, as seen in the crystal structure determination of a thiophene compound, which revealed an intramolecular hydrogen bond forming a six-membered ring motif . The geometry of these molecules can be optimized using computational methods such as density functional theory (DFT), which provides a good agreement with experimental data . The dihedral angles and intermolecular interactions, such as hydrogen bonds and C–H···π interactions, play a significant role in the stability of the crystal structure .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including acetylation and cyclization, as demonstrated in the provided studies . The reactivity of these compounds is influenced by the substituents on the thiophene ring, which can affect the electron density and steric hindrance, thereby influencing the course of the reaction. The presence of functional groups such as acetyl or chloro can also provide reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups such as cyano or acetyl can affect the electron distribution within the molecule, influencing properties like dipole moment and reactivity . The crystallographic analysis provides information on the density and molecular volume, which are important for understanding the solid-state properties of these compounds . Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are essential for characterizing the functional groups and confirming the identity of the synthesized compounds .

科学研究应用

结构分析和光谱学

已经使用 FT-IR、拉曼和 X 射线衍射技术研究了 2-乙酰基-5-氯噻吩 (ACT) 的结构和振动特性。这些研究提供了对 ACT 的分子结构和振动频率的见解,有助于更好地理解其物理和化学性质 (Kumar 等人,2014)。

催化和合成

ACT 已用于钯催化的直接芳基化过程中。该方法促进了在一步中合成多官能化芳基化噻吩,展示了 ACT 在创建复杂有机化合物中的作用 (Beydoun 和 Doucet,2011)。

高分子科学

对氯噻吩(如 3-氯噻吩)的电化学聚合的研究为聚(3-氯噻吩)薄膜的开发提供了见解,该薄膜在电子学和材料科学中具有潜在应用 (Xu 等人,2003)。

药物化学

在药物化学中,3-乙酰基-2,5-二甲基噻吩衍生物因其抗菌特性而受到探索。这些衍生物的合成和生物学评估,包括它们与钯和铂配合物的相互作用,证明了 ACT 相关化合物潜在的药用价值 (Sharma 等人,2010)。

抗氧化剂研究

由 ACT 合成的杂环查耳酮类似物已被研究其抗氧化潜力。这项研究表明分子结构对这种化合物的抗氧化能力的影响 (Kumar 等人,2013)。

作用机制

安全和危害

属性

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHPSPVYDLDWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574110 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-5-chlorothiophene | |

CAS RN |

58119-67-8 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

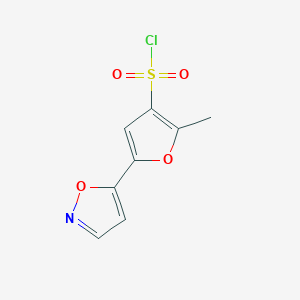

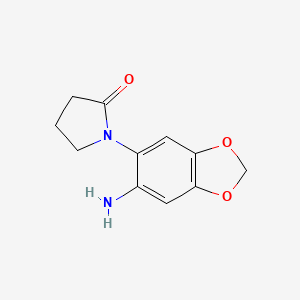

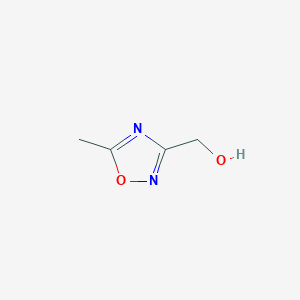

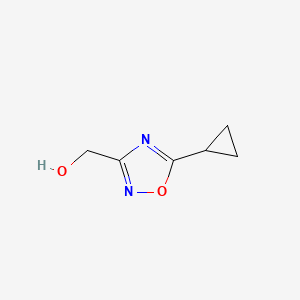

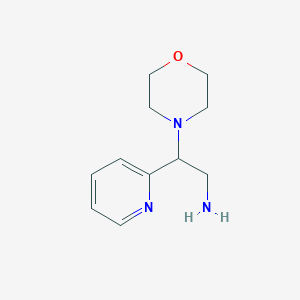

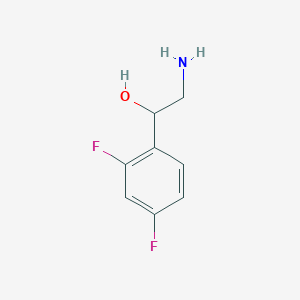

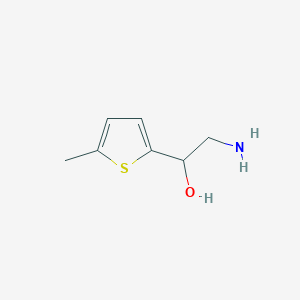

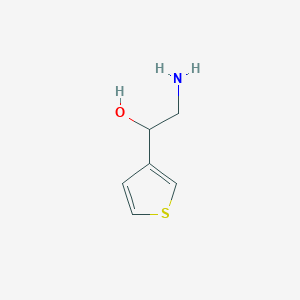

Feasible Synthetic Routes

Q & A

Q1: How is 3-acetyl-5-chlorothiophene used in the synthesis of bis-chalcones, and what makes these bis-chalcones potentially interesting for anticancer research?

A: 3-Acetyl-5-chlorothiophene serves as a crucial starting material in the synthesis of bis-chalcones. [] The process involves a Claisen-Schmidt condensation reaction where 3-acetyl-5-chlorothiophene reacts with terephthalaldehyde, resulting in the formation of a bis-chalcone structure. [] These bis-chalcones are of significant interest in anticancer research due to their potential to interact with specific cancer-related targets. The research paper highlights that a synthesized bis-chalcone (compound 6) exhibited promising anticancer activity against MCF-7 breast cancer cells, even exceeding the potency of the commonly used drug tamoxifen. [] This finding underscores the potential of 3-acetyl-5-chlorothiophene-derived bis-chalcones as valuable leads for developing novel anticancer therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。